molecular formula C9H9N B3336852 1-(Isocyanomethyl)-4-methylbenzene CAS No. 39495-97-1

1-(Isocyanomethyl)-4-methylbenzene

Cat. No.: B3336852
CAS No.: 39495-97-1
M. Wt: 131.17 g/mol
InChI Key: HGHYFKUMLWEAMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isocyanomethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the dehydration of formamides using phosphorus oxychloride in the presence of a base like triethylamine . The reaction typically occurs at low temperatures (around 0°C) and yields the isocyanide in high purity and yield.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanomethyl)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Isocyanomethyl)-4-methylbenzene involves its reactivity due to the isocyanide group. The terminal carbon of the isocyanide group is nucleophilic, while the nitrogen is electrophilic. This dual reactivity allows the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    1-(Isocyanomethyl)-2-methylbenzene: Similar structure but with the methyl group in the ortho position.

    1-(Isocyanomethyl)-3-methylbenzene: Similar structure but with the methyl group in the meta position.

    Phenyl isocyanide: Lacks the methyl substitution on the benzene ring.

Uniqueness: 1-(Isocyanomethyl)-4-methylbenzene is unique due to the para-substitution of the methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its ortho and meta counterparts .

Properties

IUPAC Name

1-(isocyanomethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHYFKUMLWEAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374912
Record name 4-Methylbenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39495-97-1
Record name 4-Methylbenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Isocyanomethyl)-4-methylbenzene
Reactant of Route 2
1-(Isocyanomethyl)-4-methylbenzene
Reactant of Route 3
1-(Isocyanomethyl)-4-methylbenzene

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